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Compound of Interest

Compound Name: Keratin 8

Cat. No.: B1575351 Get Quote

Welcome to our technical support center. This resource is designed to help researchers,

scientists, and drug development professionals troubleshoot issues related to autofluorescence

when imaging Keratin 8 in tissues.

Troubleshooting Guide
This guide provides solutions to common problems encountered during Keratin 8
immunofluorescence experiments.

Issue: High background fluorescence obscuring the Keratin 8 signal.

Question: I am seeing high background fluorescence across my tissue sample, making it

difficult to distinguish the specific Keratin 8 staining. What could be the cause and how can I

fix it?

Answer: High background fluorescence, or autofluorescence, is a common issue in tissue

imaging. It can originate from various sources within the tissue itself or be induced by the

experimental procedure.

Potential Causes and Solutions:

Endogenous Autofluorescence: Tissues naturally contain molecules that fluoresce, such

as collagen, elastin, red blood cells, and lipofuscin.[1][2] Keratins themselves are also a

source of autofluorescence.[3][4][5]
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Solution:

Spectral Imaging and Linear Unmixing: This technique can mathematically separate

the specific fluorescent signal of your Keratin 8 probe from the broad emission

spectrum of autofluorescence.[6][7][8]

Use Far-Red Fluorophores: Autofluorescence is often more prominent in the blue and

green spectra.[9][10][11] Shifting your detection to fluorophores that emit in the far-

red or near-infrared range can help minimize the contribution from autofluorescence.

[6]

Chemical Quenching: Various reagents can be used to quench autofluorescence.

See the table and protocols below for more details.

Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde,

paraformaldehyde, and glutaraldehyde can react with proteins in the tissue to create

fluorescent products.[1][2][10] Glutaraldehyde generally induces more autofluorescence

than paraformaldehyde or formaldehyde.[10]

Solution:

Optimize Fixation Time: Minimize the duration of fixation to what is necessary for

adequate tissue preservation.[9][10]

Aldehyde Blocking: After fixation, you can treat the tissue with a reducing agent like

sodium borohydride or an amine-containing compound like glycine to quench

aldehyde-induced fluorescence.[9][12][13]

Alternative Fixatives: Consider using non-aldehyde fixatives such as chilled methanol

or ethanol, especially for cell surface markers.[10]

Presence of Red Blood Cells: The heme in red blood cells is a significant source of

autofluorescence.[10]

Solution: If possible, perfuse the animal with phosphate-buffered saline (PBS) before

tissue fixation to remove red blood cells.[9][10]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1575351?utm_src=pdf-body
https://resources.revvity.com/pdfs/wht-why-spectral-unmixing-In-Vivo-Imaging.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7523684/
https://www.bio-rad.com/sites/default/files/2025-03/Bulletin_3745.pdf
https://www.ptglab.com/news/blog/how-to-reduce-autofluorescence/
https://www.labcompare.com/10-Featured-Articles/577255-How-to-Reduce-Autofluorescence/
https://oraclebio.com/overcoming-autofluorescence-variability-innovative-strategies-for-accurate-data/
https://resources.revvity.com/pdfs/wht-why-spectral-unmixing-In-Vivo-Imaging.pdf
https://vectorlabs.com/blog/reduce-tissue-autofluorescence-and-dramatically-enhance-signal-to-noise-ratio/
https://visikol.com/blog/2018/11/29/causes-for-autofluorescence-and-techniques-to-address-it-for-fluorescent-tissue-imaging/
https://www.labcompare.com/10-Featured-Articles/577255-How-to-Reduce-Autofluorescence/
https://www.labcompare.com/10-Featured-Articles/577255-How-to-Reduce-Autofluorescence/
https://www.ptglab.com/news/blog/how-to-reduce-autofluorescence/
https://www.labcompare.com/10-Featured-Articles/577255-How-to-Reduce-Autofluorescence/
https://www.ptglab.com/news/blog/how-to-reduce-autofluorescence/
https://docs.research.missouri.edu/alm/autofluorescence.pdf
https://bitesizebio.com/81245/what-is-autofluorescence/
https://www.labcompare.com/10-Featured-Articles/577255-How-to-Reduce-Autofluorescence/
https://www.labcompare.com/10-Featured-Articles/577255-How-to-Reduce-Autofluorescence/
https://www.ptglab.com/news/blog/how-to-reduce-autofluorescence/
https://www.labcompare.com/10-Featured-Articles/577255-How-to-Reduce-Autofluorescence/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem for Keratin 8 imaging?

A1: Autofluorescence is the natural emission of light by biological structures when they absorb

light.[13] In the context of Keratin 8 imaging, it is problematic because the autofluorescence

signal can overlap with and obscure the specific signal from your fluorescently labeled anti-

Keratin 8 antibody, leading to poor signal-to-noise ratios and difficulty in interpreting the

results.[1] Keratins themselves contribute to this autofluorescence, especially with excitation

around 405 nm.[3][5]

Q2: How can I determine if what I'm seeing is autofluorescence or non-specific antibody

binding?

A2: To distinguish between autofluorescence and non-specific antibody binding, you should

include the following controls in your experiment:

Unstained Control: An unstained tissue section will reveal the level of endogenous

autofluorescence.[14]

Secondary Antibody Only Control: This control, where the primary antibody is omitted, will

show any non-specific binding of the secondary antibody.[15]

If you observe a signal in the unstained control, it is due to autofluorescence.

Q3: What are the most common methods to reduce autofluorescence?

A3: Several methods can be employed to reduce autofluorescence. The choice of method will

depend on the source of the autofluorescence and the specific tissue type. The main

approaches are:

Chemical Quenching: Using reagents to reduce the fluorescence of endogenous molecules.

Spectral Unmixing: Using specialized imaging systems and software to computationally

separate the desired signal from the autofluorescence.[6][7][16]

Photobleaching: Intentionally exposing the sample to light to destroy the fluorescent

molecules causing the background. However, this can also photobleach your specific signal.
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Choice of Fluorophore: Using fluorophores in the far-red spectrum where autofluorescence is

typically lower.[9][11]

Q4: Can I completely eliminate autofluorescence?

A4: While it is often not possible to completely eliminate autofluorescence, the methods

described above can significantly reduce it to a level where a clear and specific signal from

your Keratin 8 staining can be obtained.

Data Presentation: Comparison of Autofluorescence
Reduction Methods
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Method
Target
Autofluorescence
Source

Advantages Disadvantages

Sudan Black B Lipofuscin[9][17]

Effective for reducing

lipofuscin

autofluorescence.

Can introduce its own

fluorescence in the

far-red spectrum; may

reduce specific signal.

[9][17]

Copper Sulfate
General, particularly

from red blood cells.

Can be effective in

some tissues.[11]

May not be universally

effective and can

quench some desired

fluorescent signals.

Sodium Borohydride

Aldehyde-induced

autofluorescence[9]

[10]

Reduces fluorescence

caused by aldehyde

fixatives.

Can have variable

results and may

damage tissue

integrity or epitopes.

[9]

Commercial Kits (e.g.,

TrueVIEW)

Broad spectrum

(collagen, elastin, red

blood cells, fixative-

induced)[1]

Easy to use, effective

against multiple

sources of

autofluorescence.[18]

May be more

expensive than

individual reagents.

Spectral Unmixing All sources

Can separate highly

overlapping spectra,

preserving the specific

signal.[6][8]

Requires a spectral

confocal microscope

and specialized

software.

Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

After fixation and permeabilization, wash the tissue sections with PBS.

Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: Sodium borohydride

is a hazardous substance; handle with appropriate safety precautions.
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Incubate the sections in the sodium borohydride solution for 10-15 minutes at room

temperature.

Wash the sections thoroughly with PBS (3 x 5 minutes).

Proceed with the blocking and antibody incubation steps of your immunofluorescence

protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

After the secondary antibody incubation and washing steps, prepare a 0.1% Sudan Black B

solution in 70% ethanol.

Incubate the sections in the Sudan Black B solution for 5-10 minutes at room temperature in

the dark.

Wash the sections extensively with PBS or 70% ethanol to remove excess stain.

Mount the coverslip with an appropriate mounting medium.

Visualizations
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Caption: A troubleshooting workflow for addressing high background in Keratin 8 imaging.
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Caption: Key strategies for reducing tissue autofluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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